

Application Note: Identification of IL-17A Producing Cells by Flow Cytometry

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Compound of Interest

Compound Name: *IL-17A modulator-1*

Cat. No.: *B10831428*

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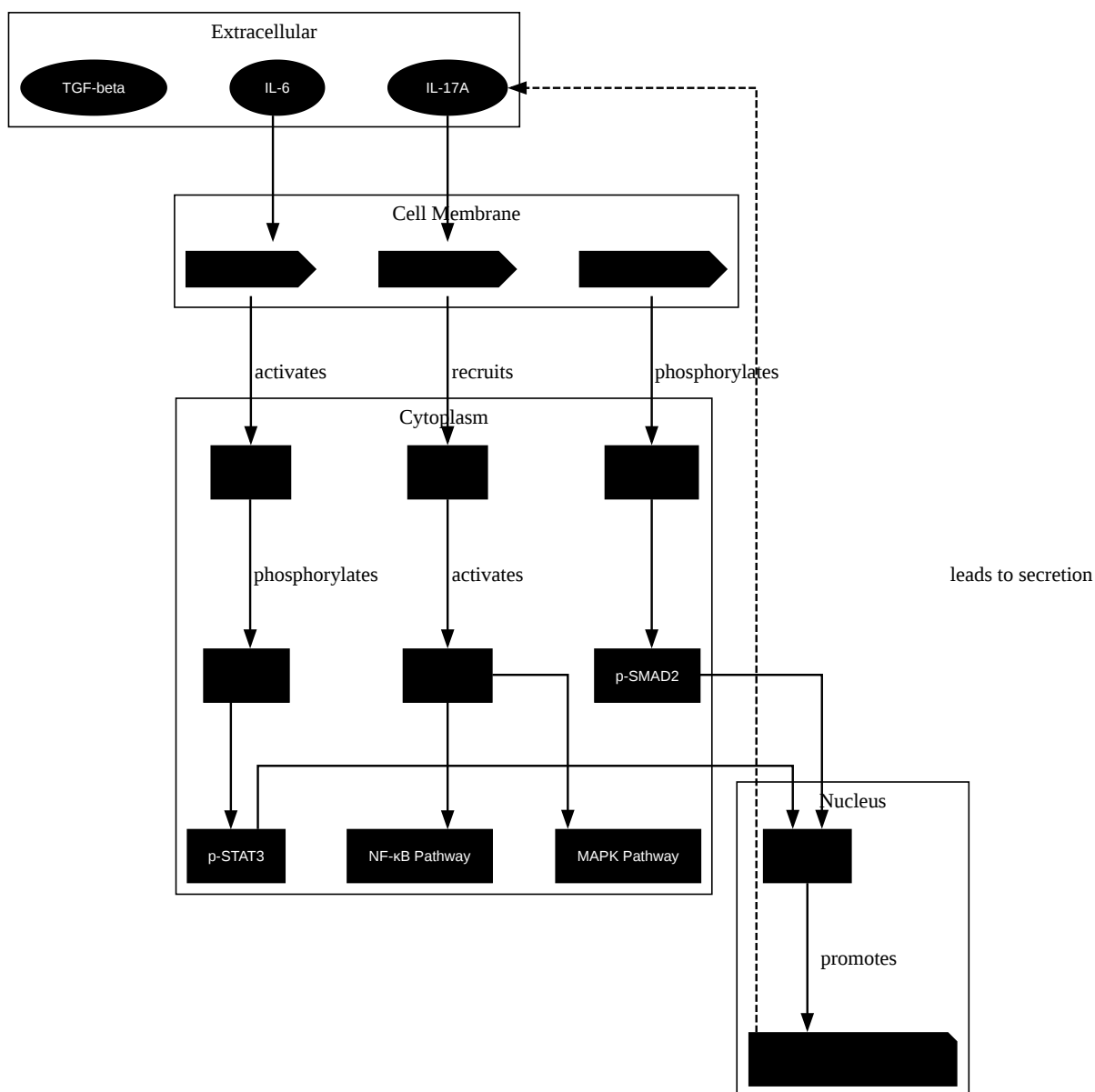
Audience: Researchers, scientists, and drug development professionals.

Introduction:

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells.[1][2] IL-17A plays a critical role in host defense against extracellular pathogens but is also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][3][4] Therefore, accurate identification and quantification of IL-17A producing cells are crucial for studying disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the identification of IL-17A producing cells from peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Signaling Pathway for IL-17A Production in Th17 Cells

The differentiation of naive CD4+ T cells into Th17 cells is a complex process initiated by the cytokines Transforming Growth Factor-beta (TGF- β) and Interleukin-6 (IL-6). IL-6 binding to its receptor activates the JAK/STAT3 pathway, while TGF- β signaling leads to the phosphorylation of SMAD2. These transcription factors, along with ROR γ t, drive the expression of IL-17A. The secreted IL-17A then binds to its receptor on target cells, activating downstream signaling pathways like NF- κ B and MAPK, which leads to the production of various pro-inflammatory mediators.



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Caption: IL-17A signaling pathway in Th17 cells.

Experimental Workflow

The general workflow for identifying IL-17A producing cells involves isolating PBMCs, stimulating the cells to induce cytokine production, staining for surface and intracellular markers, and finally acquiring and analyzing the data using a flow cytometer.



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Caption: Experimental workflow for IL-17A detection.

Detailed Experimental Protocol

1. Materials and Reagents:

Reagent	Recommended Concentration/Vendor
Ficoll-Paque PLUS	GE Healthcare
RPMI 1640 Medium	Gibco
Fetal Bovine Serum (FBS)	Gibco
Penicillin-Streptomycin	Gibco
PMA (Phorbol 12-myristate 13-acetate)	50 ng/mL
Ionomycin	1 µg/mL
Brefeldin A or Monensin	5 µg/mL
Anti-human CD3 Antibody	BioLegend, BD Biosciences
Anti-human CD4 Antibody	BioLegend, BD Biosciences
Anti-human IL-17A Antibody	BioLegend, BD Biosciences, eBioscience
Fixation/Permeabilization Buffer	BioLegend, BD Biosciences, eBioscience
Flow Cytometry Staining Buffer	PBS with 2% FBS, 0.1% Sodium Azide

2. PBMC Isolation:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
- Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the cell pellet in RPMI 1640 complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Count the cells and adjust the concentration to 1×10^6 cells/mL.

3. Cell Stimulation:

- To a 12- or 24-well plate, add 1 mL of the cell suspension to each well.
- Add PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 μ g/mL) to stimulate the cells.
- Simultaneously, add a protein transport inhibitor such as Brefeldin A or Monensin (final concentration 5 μ g/mL) to block cytokine secretion.
- Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.

4. Staining Procedure:

- After stimulation, harvest the cells and wash them with Flow Cytometry Staining Buffer.
- Surface Staining: Resuspend the cells in 100 μ L of staining buffer containing fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.

- Fixation and Permeabilization: Resuspend the cells in 100 μ L of Fixation/Permeabilization buffer.
- Incubate for 20 minutes at room temperature in the dark.
- Wash the cells twice with Permeabilization/Wash buffer.
- Intracellular Staining: Resuspend the cells in 100 μ L of Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-IL-17A antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with Permeabilization/Wash buffer.
- Resuspend the cells in 300-500 μ L of Flow Cytometry Staining Buffer for analysis.

5. Flow Cytometry Analysis:

- Acquire the samples on a flow cytometer.
- Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties.
- From the lymphocyte gate, identify the CD3+ T cell population.
- Within the CD3+ gate, further gate on the CD4+ T helper cell population.
- Finally, analyze the expression of IL-17A within the CD4+ T cell gate to identify the IL-17A producing Th17 cells.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison between different experimental conditions or patient groups.

Sample ID	% Lymphocytes	% CD3+ of Lymphocytes	% CD4+ of CD3+	% IL-17A+ of CD4+
Control 1	95.2	70.1	65.3	0.8
Control 2	93.8	72.5	68.1	1.1
Treatment A	94.5	68.9	62.7	5.4
Treatment B	92.1	65.3	59.8	2.3

Conclusion:

This protocol provides a reliable and reproducible method for the identification and quantification of IL-17A producing cells by flow cytometry. The detailed steps for cell preparation, stimulation, staining, and analysis will enable researchers to accurately assess the frequency of these critical immune cells in various research and clinical settings. The provided diagrams and tables offer a clear visual representation of the underlying biology and experimental workflow, facilitating a deeper understanding of the methodology.

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